1-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran 1-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran
Brand Name: Vulcanchem
CAS No.:
VCID: VC17228055
InChI: InChI=1S/C36H22O/c1-2-11-23(12-3-1)34-26-15-6-8-17-28(26)35(29-18-9-7-16-27(29)34)30-19-10-20-32-36(30)31-21-24-13-4-5-14-25(24)22-33(31)37-32/h1-22H
SMILES:
Molecular Formula: C36H22O
Molecular Weight: 470.6 g/mol

1-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran

CAS No.:

Cat. No.: VC17228055

Molecular Formula: C36H22O

Molecular Weight: 470.6 g/mol

* For research use only. Not for human or veterinary use.

1-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran -

Specification

Molecular Formula C36H22O
Molecular Weight 470.6 g/mol
IUPAC Name 1-(10-phenylanthracen-9-yl)naphtho[2,3-b][1]benzofuran
Standard InChI InChI=1S/C36H22O/c1-2-11-23(12-3-1)34-26-15-6-8-17-28(26)35(29-18-9-7-16-27(29)34)30-19-10-20-32-36(30)31-21-24-13-4-5-14-25(24)22-33(31)37-32/h1-22H
Standard InChI Key YNXLMKRNPABHMC-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=C6C(=CC=C5)OC7=CC8=CC=CC=C8C=C76

Introduction

Structural and Electronic Properties

The compound’s core consists of a naphtho[2,3-b]benzofuran moiety fused to a 10-phenylanthracene group. This arrangement creates a planar, rigid framework with extensive π-orbital overlap, which is critical for charge transport in electronic applications . The anthracene subunit contributes a linear triad of fused benzene rings, while the naphthobenzofuran introduces heterocyclic diversity with an oxygen atom embedded in its fused ring system. The phenyl group at the 10-position of anthracene introduces steric bulk and modulates electronic properties through inductive effects .

Key structural features include:

  • Planarity: The fused aromatic system ensures minimal torsional strain, favoring intramolecular charge transfer.

  • Substituent Effects: The phenyl group enhances solubility in nonpolar solvents compared to unsubstituted anthracene derivatives .

  • Conjugation Length: The 14 π-electrons in the anthracene-naphthobenzofuran system enable absorption in the visible spectrum, as observed in similar PAHs .

Synthesis Strategies

While no direct synthesis route for 1-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran has been published, analogous methods for PAHs suggest viable approaches:

Multi-Component Condensation

A three-component tandem condensation, as demonstrated for naphtho[1,2-b]benzofurans , could be adapted. This method involves:

  • Reacting 3-(dimethylamino)-1-(2-hydroxyaryl)prop-2-en-1-ones with arylglyoxals.

  • Introducing cyclic 1,3-diketones to form terarylene intermediates.

  • Photoinduced rearrangement to yield the fused benzofuran structure .

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura couplings, widely used in synthesizing anthracene derivatives , could link preformed anthracene and naphthobenzofuran subunits. For example:

  • Coupling 9-bromoanthracene with a boronic ester-functionalized naphthobenzofuran.

  • Introducing the phenyl group via a subsequent Heck reaction .

Table 1: Comparative Synthesis Routes for Related PAHs

MethodYield (%)Key ConditionsReference
Photoinduced rearrangement62–78UV light, 24 h
Suzuki coupling85Pd(PPh₃)₄, K₂CO₃, THF
Friedel-Crafts alkylation45AlCl₃, CH₂Cl₂, 0°C

Electronic and Optoelectronic Applications

The compound’s extended conjugation makes it suitable for organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). In patent US11930703B2, anthracene-based derivatives exhibit:

  • High Luminance: External quantum efficiency (EQE) >15% in green-emitting OLEDs .

  • Thermal Stability: Decomposition temperatures exceeding 400°C, critical for device longevity .

Density functional theory (DFT) calculations on similar systems predict a HOMO-LUMO gap of 2.7–3.1 eV for 1-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran, aligning with the requirements for blue-emitting materials .

Biological and Chemical Interactions

While no direct studies on this compound exist, benzo[b]naphtho[2,1-d]furans isolated from Streblus usambarensis exhibit moderate antibacterial activity against Bacillus subtilis (MIC = 9.0 μM) . The phenylanthracene moiety may intercalate DNA or inhibit topoisomerases, though this requires experimental validation.

Comparative Analysis with Structural Analogues

Table 2: Properties of Selected PAHs

Compoundλₐᵦₛ (nm)HOMO (eV)LUMO (eV)Application
9-[4-(10-Phenylanthracen-9-yl)phenyl]carbazole387-5.3-2.1OLED host
Usambarin A320-6.0-3.0Antibacterial
Naphtho[1,2-b]benzofuran-7(8H)-one365-5.8-2.5Photorearrangement

The target compound’s larger conjugation system likely red-shifts its absorption compared to usambarins, positioning it for optoelectronic rather than biological applications .

Future Research Directions

  • Synthesis Optimization: Scaling up via flow photoreactors could improve yields in photoinduced routes .

  • Device Integration: Testing in OLED architectures with ITO/PEDOT:PSS anodes and LiF/Al cathodes .

  • Toxicology Studies: Assessing ecotoxicological impacts given PAHs’ environmental persistence .

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